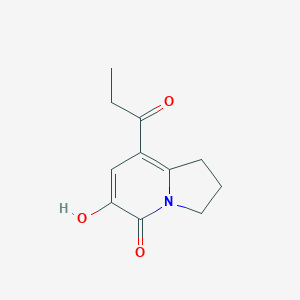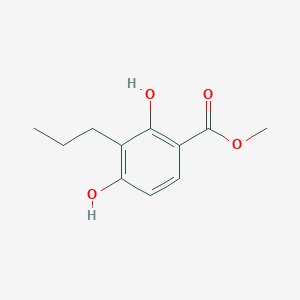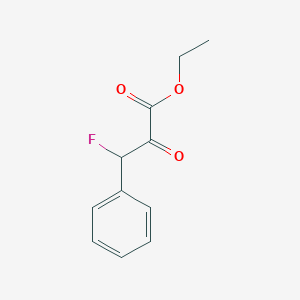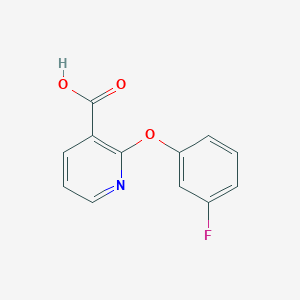
(R)-3-(benzyloxy)tetradecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Benzyloxy-1-tetradecanol is an organic compound that belongs to the class of alcohols It features a benzyloxy group attached to the third carbon of a tetradecanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Benzyloxy-1-tetradecanol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a tetradecanol derivative.
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using a benzyl group to form a benzyloxy derivative.
Chiral Resolution: The chiral center at the third carbon is introduced through a chiral resolution process, which can involve the use of chiral catalysts or reagents.
Deprotection: The final step involves the removal of the protecting group to yield ®-3-Benzyloxy-1-tetradecanol.
Industrial Production Methods
Industrial production of ®-3-Benzyloxy-1-tetradecanol may involve large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Benzyloxy-1-tetradecanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-3-Benzyloxy-1-tetradecanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-3-Benzyloxy-1-tetradecanol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The chiral center at the third carbon plays a crucial role in determining the compound’s stereoselectivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Benzyloxy-1-tetradecanol: The enantiomer of ®-3-Benzyloxy-1-tetradecanol, differing in the configuration at the chiral center.
3-Benzyloxy-1-decanol: A shorter chain analog with similar functional groups.
3-Benzyloxy-1-hexadecanol: A longer chain analog with similar functional groups.
Uniqueness
®-3-Benzyloxy-1-tetradecanol is unique due to its specific chiral configuration, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereoselective processes and developing chiral drugs.
Propriétés
Formule moléculaire |
C21H36O2 |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(3R)-3-phenylmethoxytetradecan-1-ol |
InChI |
InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-13-16-21(17-18-22)23-19-20-14-11-10-12-15-20/h10-12,14-15,21-22H,2-9,13,16-19H2,1H3/t21-/m1/s1 |
Clé InChI |
BDNJHLQOWXQLQF-OAQYLSRUSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@H](CCO)OCC1=CC=CC=C1 |
SMILES canonique |
CCCCCCCCCCCC(CCO)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















